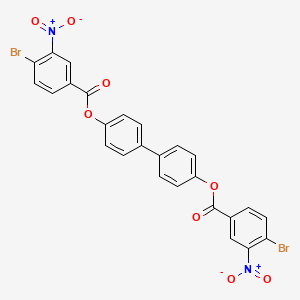![molecular formula C19H17N3O3 B11548757 N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11548757.png)
N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a dihydroxyphenyl group and a naphthylamino group, connected through an acetohydrazide linkage. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2-(naphthalen-2-ylamino)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives. Substitution reactions can lead to the formation of various ethers or esters.
Scientific Research Applications
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials or as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydro-7H-Purin-7-YL)Acetohydrazide
- N’-[(1E)-(3,5-Dibromo-2,4-Dihydroxyphenyl)methylidene]naphthalene-2-Carbohydrazide
- N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-Methoxyaniline
Uniqueness
N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its combination of a dihydroxyphenyl group and a naphthylamino group, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C19H17N3O3/c23-17-8-6-15(18(24)10-17)11-21-22-19(25)12-20-16-7-5-13-3-1-2-4-14(13)9-16/h1-11,20,23-24H,12H2,(H,22,25)/b21-11+ |
InChI Key |
AWFVVBWDNHBPMD-SRZZPIQSSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-(3-bromobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11548676.png)
![4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11548681.png)
![N-(4-bromophenyl)-6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11548682.png)

![N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitrobenzohydrazide](/img/structure/B11548694.png)
![N'-[(E)-furan-2-ylmethylidene]-4-(octyloxy)benzohydrazide](/img/structure/B11548695.png)
![2-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11548698.png)
![4-nitro-2-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol](/img/structure/B11548702.png)
![2-(4-methylpiperidin-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide](/img/structure/B11548710.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methylaniline](/img/structure/B11548719.png)

![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B11548732.png)
![2-(1,3-benzoxazol-2-yl)-5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11548741.png)
![N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11548749.png)
